Milbemycin A3 5-oxime

Description

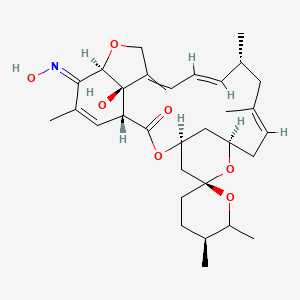

Structure

3D Structure

Properties

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H43NO7/c1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b7-6+,19-9+,23-8+,32-27?/t18-,20-,22+,24+,25-,26-,28+,30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBGCWFGLMXRIK-FJZHFHHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C(C5=NO)C)C(=O)O3)O)C)\C)O[C@@H]1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114177-14-9 | |

| Record name | Milbemycin A3 5-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114177149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MILBEMYCIN A3 5-OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/053YPP1I9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Milbemycin A3 5-Oxime from Streptomyces hygroscopicus

Abstract

This technical guide provides a comprehensive overview of the synthesis of Milbemycin A3 5-oxime, a potent semi-synthetic macrocyclic lactone with significant applications in veterinary medicine for parasite control.[1][2][3][4] The process originates with the fermentation of Streptomyces hygroscopicus, a soil-dwelling bacterium known for its production of a diverse array of secondary metabolites.[5] This document details the critical stages of the process, from the cultivation of S. hygroscopicus and the biosynthesis of milbemycin A3 to its extraction, purification, and subsequent chemical modification. The guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed methodologies to support the replication and optimization of this synthetic pathway.

Introduction to Milbemycins and the Producing Microorganism

Milbemycins are a class of 16-membered macrocyclic lactones first isolated in 1972 from the fermentation broth of Streptomyces hygroscopicus.[5] These compounds, chemically related to the avermectins, exhibit a broad spectrum of antiparasitic activity.[5] Milbemycin A3, along with milbemycin A4, are among the most abundant and commercially important members of this family.[5] Their mode of action involves the potentiation of glutamate and GABA-gated chloride channels in invertebrates, leading to paralysis and death of the parasite.[3][6]

Streptomyces hygroscopicus , the primary producer of milbemycins, is a Gram-positive, filamentous bacterium found in soil.[5] Various strains, including S. hygroscopicus subsp. aureolacrimosus, are utilized in industrial fermentation for the production of these valuable compounds.[5][7] The biosynthesis of the complex milbemycin structure is governed by a large polyketide synthase (PKS) system, which assembles the macrocyclic core from simple carboxylic acid precursors like acetate and propionate.[5]

Fermentation of Streptomyces hygroscopicus for Milbemycin A3 Production

The production of milbemycin A3 is a fermentation-driven process that requires careful optimization of culture conditions to maximize yield. High-yielding strains of S. hygroscopicus are often developed through multiple rounds of mutagenesis and selective breeding.[8]

Inoculum Development and Fermentation Conditions

A robust fermentation process begins with the preparation of a healthy seed culture. This is typically achieved by inoculating a suitable liquid medium, such as tryptic soy broth, with a stock culture of S. hygroscopicus and incubating for 2-3 days at 28°C with agitation.[5] The seed culture is then used to inoculate a larger production-scale fermenter.

The production medium composition is critical and generally contains a carbon source (e.g., glucose, starch, fructose), a nitrogen source (e.g., yeast extract, peptone), and essential mineral salts.[5][9] The carbon-to-nitrogen ratio of the medium has been shown to influence the pattern of individual milbemycin components produced.[9] The fermentation is typically carried out for 7-14 days at 28°C with controlled aeration and agitation to ensure optimal microbial growth and metabolite production.[5]

Biosynthesis of Milbemycin A3

The biosynthesis of milbemycins is a complex enzymatic process. The core macrocyclic structure is assembled by a Type I polyketide synthase (PKS) from acetate and propionate units.[5][10] Subsequent post-PKS modifications, including cyclization and other enzymatic transformations, lead to the final milbemycin A3 molecule.[5][11] The production of these secondary metabolites is tightly regulated by complex signaling networks within the bacterium.[5]

Workflow for Milbemycin A3 Production

Caption: Workflow from fermentation to purified Milbemycin A3.

Extraction and Purification of Milbemycin A3

Following fermentation, milbemycin A3 must be efficiently extracted and purified from the complex fermentation broth.

Mycelial Separation and Extraction

The first step in downstream processing is the separation of the mycelia from the supernatant, typically achieved through centrifugation or filtration.[5] The milbemycins are primarily located within the mycelial cake, which is then extracted with an organic solvent such as acetone or methanol.[5] The resulting solvent extract is concentrated under reduced pressure to yield a crude extract.[5] An alternative, patented method utilizes supercritical carbon dioxide extraction of freeze-dried mycelium for improved efficiency.[12]

Chromatographic Purification

The crude extract is a complex mixture of milbemycins and other metabolites, necessitating further purification. This is typically accomplished through a series of chromatographic steps.[5] Silica gel column chromatography is a common initial purification step, followed by preparative high-performance liquid chromatography (HPLC) to isolate milbemycin A3 to a high degree of purity.[5]

Chemical Synthesis of this compound

The conversion of milbemycin A3 to its 5-oxime derivative is a two-step semi-synthetic process involving oxidation followed by oximation.[1][2] This modification enhances the biological activity profile of the parent compound.[2]

Step 1: Oxidation of Milbemycin A3 to 5-keto-Milbemycin A3

The initial step is the selective oxidation of the C5-hydroxyl group of milbemycin A3 to a ketone.[1][2] This can be achieved using various oxidizing agents, with a common patented method employing a hypochlorite or chlorite oxidizer in the presence of a piperidine nitrogen oxygen free radical catalyst (such as TEMPO) and a halide catalyst promoter.[1][13]

Experimental Protocol: Oxidation of Milbemycin A3

-

Dissolve Milbemycin A3 and the piperidine nitrogen oxygen free radical catalyst in dichloromethane in a reaction vessel.[2]

-

Cool the reaction mixture to a temperature between -5°C and 15°C.[2][13]

-

Prepare a solution of the oxidizer (e.g., sodium hypochlorite) in saturated sodium bicarbonate solution, adjusting the pH to between 8.5 and 11.5.[2][13]

-

Add the oxidizer solution dropwise to the reaction mixture over a period of 0.5 to 4 hours while maintaining the temperature.[2][13]

-

Monitor the reaction for the formation of the 5-keto-milbemycin A3 intermediate.

-

Upon completion, process the reaction mixture to isolate the intermediate product.

Step 2: Oximation of 5-keto-Milbemycin A3

The second step involves the reaction of the 5-keto intermediate with hydroxylamine hydrochloride to form the 5-oxime.[1][13][14] This reaction is an example of the formation of an oxime from a ketone.[15][16][17]

Experimental Protocol: Oximation

-

Dissolve the 5-keto-milbemycin A3 intermediate in a solvent mixture, typically methanol and 1,4-dioxane.[2][13]

-

Add hydroxylamine hydrochloride as the oximation agent.[13]

-

Stir the reaction mixture at a temperature between 25°C and 35°C for 10 to 16 hours.[2][13]

-

Monitor the reaction for completion.

-

Upon completion, isolate and purify the this compound product. A reported work-up involves adding deionized water, extracting with dichloromethane, and drying the organic phase to obtain the crude product.[13]

Synthetic Pathway of this compound

Caption: Two-step synthesis of this compound.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for both in-process monitoring and final product quality control. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile, methanol, and water.[18] Detection is commonly performed using a UV detector at a wavelength of around 245-250 nm.[18][19] The purity of this compound is expected to be greater than 95% by HPLC.[3][4]

Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS/MS) provides definitive structural confirmation and can be used for sensitive quantification.[20] This technique allows for the determination of the molecular weight of the synthesized compound, confirming the successful oximation reaction.

Quantitative Data Summary

| Parameter | Value | Reference |

| Milbemycin A3 Molecular Formula | C₃₁H₄₄O₇ | [6] |

| Milbemycin A3 Molecular Weight | 528.7 g/mol | [6] |

| This compound Molecular Formula | C₃₁H₄₃NO₇ | [3][4] |

| This compound Molecular Weight | 541.7 g/mol | [3][4] |

| Reported Synthesis Yield (Milbemycin oxime) | up to 90.6% | [13] |

| Purity by HPLC | >95% | [3][4] |

| HPLC Detection Wavelength | ~249 nm | [19] |

Conclusion

The synthesis of this compound from Streptomyces hygroscopicus is a multi-stage process that combines microbial fermentation with chemical synthesis. A thorough understanding of the underlying microbiology, biochemistry, and organic chemistry is essential for the successful and efficient production of this important veterinary pharmaceutical. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working in this field. Further research and process optimization, particularly in fermentation technology and downstream processing, will continue to be critical for improving the overall efficiency and cost-effectiveness of this compound production.

References

-

Li C, He H, Wang J, et al. Characterization of a LAL-type regulator NemR in nemadectin biosynthesis and its application for increasing nemadectin production in Streptomyces cyaneogriseus. PubMed. Available from: [Link].

-

Hirano M, Iwai Y, Takahashi Y, et al. Bioconversion of milbemycin-related compounds: biosynthetic pathway of milbemycins. PubMed. Available from: [Link].

-

Zhang H, Wang Y, Wang Y, et al. Recent advances in the research of milbemycin biosynthesis and regulation as well as strategies for strain improvement. ProQuest. Available from: [Link].

-

Proposed biosynthetic pathway of milbemycins (Nonaka et al. 1999; Wang... ResearchGate. Available from: [Link].

-

Proposed biosynthetic pathway and gene cluster module organizations of... ResearchGate. Available from: [Link].

-

Liu S, Zhang Y, Wang Y, et al. Optimization of Milbemycin Component Ratio by Coordinating Acyl-Coenzyme A Supply Pathways in Streptomyces bingchenggensis. MDPI. Available from: [Link].

- Process for isolation of milbemycins A3 and A4. Google Patents.

-

Wu YJ, Yang SB, Zhang ZY, et al. Improvement of Nemadectin Production by Overexpressing the Regulatory Gene nemR and Nemadectin Biosynthetic Gene Cluster in Streptomyces Cyaneogriseus. Thieme E-Books & E-Journals. Available from: [Link].

-

Oxime formation. Química Organica.org. Available from: [Link].

-

Wu YJ, Yang SB, Zhang ZY, et al. Improvement of Nemadectin Production by Overexpressing the Regulatory Gene nemR and Nemadectin Biosynthetic Gene Cluster in Streptomyces Cyaneogriseus. ResearchGate. Available from: [Link].

-

Beckmann Rearrangement. Master Organic Chemistry. Available from: [Link].

-

Milbemycin A3 oxime. Bioaustralis Fine Chemicals. Available from: [Link].

-

Milbemycin A3 oxime. Bioaustralis. Available from: [Link].

- Streptomyces and method for producing milbemycin A3 using same. Google Patents.

-

Oximes. BYJU'S. Available from: [Link].

-

Takiguchi Y, Ono M, Muramatsu S, et al. Milbemycins, a new family of macrolide antibiotics. Fermentation, isolation and physico-chemical properties of milbemycins D, E, F, G, and H. PubMed. Available from: [Link].

- Method for synthesizing Milbemycin oxime. Google Patents.

-

Formation of an Oxime from a Ketone. YouTube. Available from: [Link].

-

Milbemycin production by Streptomyces sp.: the effect of carbohydrates. Oxford Academic. Available from: [Link].

- Streptomyces and method for producing milbemycin a3 using same. Google Patents.

-

Oxime formation. ChemTube3D. Available from: [Link].

- Streptomyces et procédé de production de milbémycine a3 à l'aide de celui-ci. Google Patents.

-

van de Riet JM, Murphy C, Pearce JN, et al. The derivatisation of avermectins and milbemycins in milk: new insights and improvement of the procedure. PubMed. Available from: [Link].

-

Zhang J, Yan YJ, Wang JD, et al. New seco-milbemycins from Streptomyces bingchenggensis: fermentation, isolation and structure elucidation. PubMed. Available from: [Link].

- Production method of high-purity milbemycins. Google Patents.

-

Wang Y, Zhang H, Zhang J, et al. Design, Synthesis, and Biological Activities of Milbemycin Analogues. ResearchGate. Available from: [Link].

-

Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions. PMC - NIH. Available from: [Link].

-

Development and validation of analytical methods by HPLC for quality control of avermectins and milbemycins in bulk samples. ResearchGate. Available from: [Link].

-

Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma. Semantic Scholar. Available from: [Link].

-

Streptomycetes as platform for biotechnological production processes of drugs. PMC. Available from: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bioaustralis.com [bioaustralis.com]

- 4. bioaustralis.com [bioaustralis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Milbemycins, a new family of macrolide antibiotics. Fermentation, isolation and physico-chemical properties of milbemycins D, E, F, G, and H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US10287545B2 - Streptomyces and method for producing milbemycin A3 using same - Google Patents [patents.google.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Bioconversion of milbemycin-related compounds: biosynthetic pathway of milbemycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EP2886640A1 - Process for isolation of milbemycins A3 and A4 - Google Patents [patents.google.com]

- 13. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]

- 14. byjus.com [byjus.com]

- 15. Oxime formation [quimicaorganica.org]

- 16. m.youtube.com [m.youtube.com]

- 17. chemtube3d.com [chemtube3d.com]

- 18. researchgate.net [researchgate.net]

- 19. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Anthelmintic Efficacy of Milbemycin A3 5-Oxime Against Nematodes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milbemycin A3 5-oxime is a potent macrocyclic lactone anthelmintic agent with a broad spectrum of activity against various nematode and arthropod parasites.[1][2] As a semi-synthetic derivative of the fermentation products of Streptomyces hygroscopicus subsp. aureolacrimosus, it is a key component of several veterinary pharmaceuticals.[1][2][3] This technical guide provides an in-depth analysis of the biological activity of this compound against nematodes, focusing on its mechanism of action, quantitative efficacy, and the methodologies for its evaluation.

Chemical and Physical Properties

This compound is one of the two major homologs of milbemycin oxime, the other being Milbemycin A4 5-oxime. The primary structural difference lies in the substituent at the C-25 position of the macrocyclic lactone ring, where this compound possesses a methyl group.[3]

| Property | This compound |

| Molecular Formula | C₃₁H₄₃NO₇[3][4] |

| Molecular Weight | 541.7 g/mol [2][3] |

| Appearance | White or light yellow powder[2] |

| Solubility | Very soluble in anhydrous ethanol and ethyl acetate; sparingly soluble in DMSO.[2][4] |

| Storage | ≤30°C[2] |

Mechanism of Action: Targeting the Invertebrate Nervous System

The high efficacy and selective toxicity of this compound in nematodes are attributed to its specific interaction with their nervous system. The primary molecular target is the glutamate-gated chloride channels (GluCls) located in the nerve and muscle cells of invertebrates.[1][4]

The binding of this compound to these channels potentiates the effect of the neurotransmitter glutamate. This leads to a prolonged opening of the chloride ion channels and a subsequent influx of chloride ions into the cell. The increased intracellular chloride concentration causes hyperpolarization of the neuronal membrane, which inhibits the initiation and propagation of nerve signals. This disruption in neurotransmission results in flaccid paralysis and ultimately the death of the nematode.[1][2] The absence of these specific GluCls in vertebrates contributes to the favorable safety profile of milbemycin oxime in host animals.[1]

Caption: Mechanism of action of this compound in nematodes.

Quantitative Efficacy Against Nematode Species

The in vitro efficacy of this compound has been quantified against various nematode species using assays that measure larval motility and development. The following table summarizes key efficacy data.

| Parasite Species | Life Stage | Assay Type | Efficacy Metric | Value (ng/mL) | Reference |

| Crenosoma vulpis | L3 Larvae | Motility Assay | LC50 | 67 | [1] |

| Angiostrongylus vasorum | L3 Larvae | Motility Assay | LC50 | >1000 | [1] |

| Aelurostrongylus abstrusus | L3 Larvae | Motility Assay | LC50 | >1000 | [1] |

| Caenorhabditis elegans | Adult | Motility Assay | IC50 | 845 | [1] |

Note: LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test organisms. IC50 (Inhibitory Concentration 50) is the concentration of a substance that inhibits a biological process by 50%.

Experimental Protocols for Efficacy Evaluation

In Vitro Assay: Larval Motility Assay (LMA)

This assay is designed to assess the paralytic effect of this compound on nematode larvae.

Caption: Workflow for a typical nematode larval motility assay.

Step-by-Step Methodology:

-

Parasite Culture and Larvae Collection:

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).[1]

-

Perform serial dilutions of the stock solution in an appropriate culture medium (e.g., RPMI-1640) to achieve the desired final concentrations.[5][6] The final solvent concentration should not exceed 1% to avoid toxicity to the larvae.[1]

-

-

Assay Setup:

-

Incubation:

-

Motility Assessment:

-

Following incubation, visually assess the motility of the larvae in each well under a microscope.

-

Larvae are typically scored as motile, sluggish, or non-motile.[8] Non-motile larvae are considered non-viable.

-

-

Data Analysis:

-

Calculate the percentage of non-motile larvae for each concentration of this compound.

-

Plot a dose-response curve and determine the LC50 or EC50 (Effective Concentration 50) value using appropriate statistical software.[8]

-

In Vitro Assay: Larval Development Assay (LDA)

This assay evaluates the inhibitory effect of this compound on the development of nematode eggs to the infective L3 stage.[9]

Caption: Workflow for a typical nematode larval development assay.

Step-by-Step Methodology:

-

Egg Isolation:

-

Collect fresh fecal samples from infected animals.

-

Isolate nematode eggs using a series of sieves and a flotation solution (e.g., saturated salt or sugar solution).

-

-

Compound Preparation:

-

Prepare a stock solution and serial dilutions of this compound as described for the Larval Motility Assay.

-

-

Assay Setup:

-

Dispense a standardized number of eggs (e.g., 50-100) into each well of a 96-well plate containing a nutritive medium.[10]

-

Add the prepared dilutions of this compound to the wells.

-

Include positive (a known anthelmintic) and negative (vehicle) controls.

-

-

Incubation:

-

Incubate the plates at approximately 25-27°C for 6-7 days to allow for egg hatching and larval development in the control wells.[11]

-

-

Development Assessment:

-

After the incubation period, add a drop of Lugol's iodine solution to each well to stop larval development and aid in visualization.[9]

-

Under a microscope, count the number of eggs that have failed to hatch and the number of larvae at each developmental stage (L1, L2, and L3).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of development to the L3 stage for each concentration relative to the negative control.

-

Generate a dose-response curve and determine the IC50 value.[8]

-

In Vivo Assay: Fecal Egg Count Reduction Test (FECRT)

The FECRT is a widely used in vivo method to evaluate the efficacy of an anthelmintic by measuring the reduction in the number of nematode eggs shed in the feces of treated animals.[12][13][14]

Caption: Workflow for a fecal egg count reduction test.

Step-by-Step Methodology:

-

Animal Selection and Grouping:

-

Select a group of naturally or experimentally infected animals with a sufficient pre-treatment fecal egg count (e.g., >150 eggs per gram).

-

Randomly allocate animals to a treatment group and a control (placebo) group, with a recommended minimum of 10-15 animals per group.[15]

-

-

Pre-treatment Sampling (Day 0):

-

Treatment Administration:

-

Administer this compound to the animals in the treatment group according to the recommended dosage.

-

The control group receives a placebo.

-

-

Post-treatment Sampling (Day 10-14):

-

Collect individual fecal samples from all animals in both groups 10 to 14 days after treatment.[14]

-

-

Fecal Egg Counting:

-

Process all fecal samples using a standardized technique, such as the modified McMaster method, to determine the number of eggs per gram (EPG) of feces.[17]

-

-

Data Analysis:

-

Calculate the mean EPG for both the treatment and control groups at both pre- and post-treatment time points.

-

The percentage of fecal egg count reduction is calculated using the following formula: % Reduction = [1 - (T2/T1) x (C1/C2)] x 100 Where:

-

T1 = mean EPG of the treatment group before treatment

-

T2 = mean EPG of the treatment group after treatment

-

C1 = mean EPG of the control group before treatment

-

C2 = mean EPG of the control group after treatment

-

-

Resistance to this compound

The development of anthelmintic resistance is a significant concern in veterinary medicine. Resistance to macrocyclic lactones, including milbemycin oxime, has been reported in various nematode species. The primary mechanisms of resistance are believed to involve:

-

Alterations in the target GluCls: Mutations in the genes encoding the subunits of the glutamate-gated chloride channels can reduce the binding affinity of milbemycin oxime, thereby diminishing its efficacy.

-

Increased drug efflux: Overexpression of P-glycoprotein (P-gp) transporters in the nematode can actively pump the drug out of the cells, preventing it from reaching its target site at a sufficient concentration.

Monitoring for resistance using methods like the FECRT is crucial for effective parasite control and to prolong the lifespan of existing anthelmintics.

Conclusion

This compound is a highly effective anthelmintic agent against a wide range of nematodes. Its potent and selective mechanism of action, targeting the invertebrate-specific glutamate-gated chloride channels, provides a wide margin of safety. The in vitro and in vivo assays detailed in this guide serve as essential tools for the continued evaluation of its efficacy and for monitoring the development of resistance. A thorough understanding of its biological activity and the methodologies for its assessment is paramount for researchers and professionals in the field of veterinary drug development and parasite control.

References

- Moroccan Journal of Agricultural Sciences. (2022).

- Al-Malki, E. S., et al. (2023). An in vitro larval motility assay characterizes anthelmintic efficacy against Crenosoma vulpis, Angiostrongylus vasorum, and Aelurostrongylus abstrusus. American Journal of Veterinary Research, 84(11).

- COMBAR. (2021). Faecal egg count reduction test (FECRT)

- Al-Malki, E. S., et al. (2023). An in vitro larval motility assay characterizes anthelmintic efficacy against Crenosoma vulpis, Angiostrongylus vasorum, and Aelurostrongylus abstrusus. American Journal of Veterinary Research.

- Kotze, A. C., et al. (2004). An in vitro larval motility assay to determine anthelmintic sensitivity for human hookworm and Strongyloides species. The American Journal of Tropical Medicine and Hygiene, 71(5), 595-601.

- Queiroz, C. (n.d.). How to do a fecal egg count and test the efficacy of a dewormer for sheep and goat producers. University of Arkansas System Division of Agriculture.

- Lacey, E., & Brady, R. L. (1995). Larval development assay.

- Lacey, E., & Brady, R. L. (1995). Larval development assay.

- Al-Malki, E. S., et al. (2023). An in vitro larval motility assay characterizes anthelmintic efficacy against Crenosoma vulpis, Angiostrongylus vasorum, and Aelurostrongylus abstrusus. American Journal of Veterinary Research, 84(11).

- Grokipedia. (2026). Faecal egg count reduction test.

- COMBAR. (n.d.). FEC and FECRT Instructions.

- Kotze, A. C., et al. (2018). The use of the larval development assay for predicting the in vivo efficacy of levamisole against Haemonchus contortus and Trichostrongylus colubriformis. Veterinary Parasitology, 260, 33-38.

- Benchchem. (n.d.). Application Notes and Protocols: In Vitro Antiparasitic Assay of Milbemycin A3 Oxime.

- Benchchem. (n.d.).

- Keiser, J., & McCarthy, J. S. (2020). High-content approaches to anthelmintic drug screening. Trends in Parasitology, 36(11), 935-946.

- Coles, G. C. (1977). The response of nematodes in vivo and in vitro to some anthelmintics. Journal of Helminthology, 51(4), 323-326.

- TOKU-E. (n.d.). Milbemycin Oxime-biopesticide research.

- Benchchem. (n.d.).

- In vivo test–fecal egg count reduction test. (n.d.). In vitro and in vivo anthelmintic efficacy of peppermint (Mentha x piperita L.)

- Bioaustralis Fine Chemicals. (n.d.). Milbemycin A3 oxime.

- Johansen, M. V. (1989). An evaluation of techniques used for the detection of anthelmintic resistance in nematode parasites of domestic livestock.

- Kuntz, E. A., et al. (2016). Efficacy of oral afoxolaner plus milbemycin oxime chewables against induced gastrointestinal nematode infections in dogs. Veterinary Parasitology, 226, 102-105.

- Kuntz, E. A., et al. (2016). Efficacy of afoxolaner plus milbemycin oxime chewable tablets against naturally acquired intestinal nematodes in dogs. Veterinary Parasitology, 220, 53-57.

- Motta, B., et al. (2012). Therapeutic Efficacy of Milbemycin oxime/praziquantel Oral Formulation (Milbemax®)

- Kim, H., et al. (2025). Local field study on the effectiveness and safety of milbemycin oxime and lotilaner (Credelio® Plus) against canine gastrointestinal nematodes in the Republic of Korea. Parasitology Research, 124(134).

- Kim, H., et al. (2025). Local field study on the effectiveness and safety of milbemycin oxime and lotilaner (Credelio Plus) against canine gastrointestinal nematodes in the Republic of Korea.

- In Vitro Evaluation of Anthelmintic Efficacy of Some Plant Species Possessing Proteinases and/or Other Nitrogenous Compounds in Small Ruminantsq. (n.d.). Journal of Animal and Veterinary Advances, 10(14), 1836-1841.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. toku-e.com [toku-e.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bioaustralis.com [bioaustralis.com]

- 5. avmajournals.avma.org [avmajournals.avma.org]

- 6. avmajournals.avma.org [avmajournals.avma.org]

- 7. An in vitro larval motility assay characterizes anthelmintic efficacy against Crenosoma vulpis, Angiostrongylus vasorum, and Aelurostrongylus abstrusus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. agromaroc.com [agromaroc.com]

- 10. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]

- 11. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]

- 12. merck-animal-health-usa.com [merck-animal-health-usa.com]

- 13. combar-ca.eu [combar-ca.eu]

- 14. grokipedia.com [grokipedia.com]

- 15. wormsparc.com [wormsparc.com]

- 16. vet.ucalgary.ca [vet.ucalgary.ca]

- 17. Local field study on the effectiveness and safety of milbemycin oxime and lotilaner (Credelio® Plus) against canine gastrointestinal nematodes in the Republic of Korea - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Milbemycin A3 5-Oxime Derivatives and their Structure-Activity Relationship

This guide provides a comprehensive technical overview of Milbemycin A3 5-oxime derivatives, a significant class of semi-synthetic macrocyclic lactones. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of their synthesis, mechanism of action, and the nuanced structure-activity relationships (SAR) that govern their potent antiparasitic properties.

Introduction: The Significance of the Milbemycin Scaffold

Milbemycins are a group of potent antiparasitic agents produced by the fermentation of Streptomyces species, first isolated in 1972 from Streptomyces hygroscopicus.[1] These 16-membered macrocyclic lactones are chemically related to the avermectins and are widely used in veterinary medicine to control worms, ticks, and fleas.[1] Their broad-spectrum activity also extends to critical agricultural pests, making them valuable insecticidal and acaricidal agents.[1][2]

Milbemycin A3, a major component of the fermentation products, serves as a crucial starting material for semi-synthetic modifications aimed at enhancing potency, broadening the spectrum of activity, and improving pharmacokinetic profiles.[3][4] Among the most successful modifications is the introduction of a 5-oxime functionality, leading to the development of Milbemycin oxime, a commercially successful drug that is a mixture of the 5-oxime derivatives of Milbemycin A3 and A4.[3][5] This guide will focus specifically on the A3 derivatives, exploring the chemical rationale and biological consequences of this key structural change.

Mechanism of Action: A Targeted Neurological Assault

The efficacy of this compound derivatives, like all milbemycins and avermectins, lies in their ability to selectively target the invertebrate nervous system.[1][6][7] Their primary mode of action is the potentiation of glutamate-gated chloride channels (GluCls), which are unique to invertebrates.[3][8]

The binding of the milbemycin molecule to these channels leads to an irreversible opening, causing a significant influx of chloride ions into the neuronal and muscular cells.[6][9][10] This influx results in hyperpolarization of the cell membrane, effectively blocking the transmission of nerve signals.[1][6][7][8] The resulting flaccid paralysis prevents the parasite from essential life functions such as feeding and movement, ultimately leading to its death.[8][11] Some studies also suggest an interaction with GABA-gated chloride channels, further contributing to the disruption of neurotransmission.[9][12] The absence of GluCls in vertebrates provides a high degree of selective toxicity, making these compounds safe for use in mammals at therapeutic doses.

Caption: Mechanism of action of Milbemycin derivatives.

Synthesis of this compound Derivatives: A Two-Step Approach

The semi-synthetic preparation of this compound is a well-established, two-step chemical transformation.[3][4][11] This process enhances the biological activity of the parent compound and allows for the introduction of various substituents on the oxime group for SAR studies.

Step 1: Selective Oxidation of the C5-Hydroxyl Group

The initial and critical step is the selective oxidation of the allylic hydroxyl group at the C5 position of the Milbemycin A3 core to a ketone.[3][11]

Experimental Protocol: Oxidation

-

Dissolution: Dissolve Milbemycin A3 (1 equivalent) in a suitable organic solvent, such as dichloromethane (DCM), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[3][4]

-

Cooling: Cool the solution to 0-5 °C using an ice bath to control the reaction's exothermicity and improve selectivity.[3]

-

Oxidation: Add an activated oxidizing agent portion-wise to the stirred solution. While several reagents can be used, activated manganese dioxide (MnO₂) is a common and effective choice for this specific transformation.[3][4]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.[3]

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the solid MnO₂. Wash the celite pad with additional DCM to ensure complete recovery of the product.[3]

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, 5-keto-Milbemycin A3, can be purified by column chromatography on silica gel.[3]

Expert Insight: The Rationale for Manganese Dioxide

The choice of manganese dioxide is not arbitrary. It is a highly chemoselective oxidant for allylic and benzylic alcohols.[4][13][14][15] Its solid, heterogeneous nature simplifies the work-up process, as it can be easily removed by filtration.[3] Furthermore, the reaction conditions are mild, which is crucial for preserving the complex and sensitive macrocyclic lactone structure of the milbemycin core from unwanted side reactions or degradation.[5][14]

Step 2: Oximation of the C5-Ketone

The intermediate ketone is then converted to the desired 5-oxime derivative.

Experimental Protocol: Oximation

-

Dissolution: Dissolve the purified 5-keto-Milbemycin A3 (1 equivalent) in a solvent mixture, typically methanol and pyridine or 1,4-dioxane.[3][10][14]

-

Addition of Hydroxylamine: Add the desired hydroxylamine hydrochloride derivative (e.g., hydroxylamine hydrochloride for the unsubstituted oxime, or an O-substituted hydroxylamine hydrochloride for derivatives) (1-1.5 equivalents).[3][14] The choice of this reagent determines the final R-group on the oxime.

-

Reaction: Stir the reaction mixture at room temperature (25-35 °C). The reaction time can vary from a few hours to overnight (10-16 hours).[3][10][14]

-

Work-up and Purification: After the reaction is complete, concentrate the mixture. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound derivative can be purified by column chromatography on silica gel.[3]

Caption: General workflow for the synthesis of this compound derivatives.

Structure-Activity Relationship (SAR) Insights

The modification at the C5 position has a profound impact on the biological activity of the milbemycin scaffold. SAR studies, particularly the seminal work by Tsukamoto et al. (1991), have established that the conversion of the C5-hydroxyl group to a 5-keto-5-oxime function significantly enhances antiparasitic efficacy.[1]

Key SAR Findings:

-

Superior Potency of 5-Oximes: The 5-keto-5-oxime derivatives of Milbemycin A3 and A4 demonstrate higher efficacy against the microfilariae of Dirofilaria immitis (heartworm) in vitro compared to their parent compounds.[1]

-

Influence of O-Substitution: The activity of the 5-oxime can be further modulated by substitution on the oxime oxygen. O-acyl oximes have also been shown to exhibit high activity.[1] This position offers a valuable handle for fine-tuning the molecule's properties, such as lipophilicity and metabolic stability, which can impact its pharmacokinetic profile and overall in vivo performance.

| Compound | Modification at C5 | Relative In Vitro Activity (Microfilaricidal) | Reference |

| Milbemycin A3 | -OH (Parent) | Baseline | |

| 5-keto-Milbemycin A3 5-oxime | =N-OH | High | [1] |

| 5-keto-Milbemycin A3 5-(O-acyl-oxime) | =N-O-C(O)R | High | [1] |

Note: This table represents a qualitative summary of the data presented by Tsukamoto et al., 1991. The original publication should be consulted for detailed quantitative values.

These findings underscore the critical role of the C5-oxime moiety in enhancing the interaction with the target receptor, the glutamate-gated chloride channel, leading to increased potency.

Protocols for Biological Evaluation

To assess the efficacy of newly synthesized this compound derivatives, standardized in vitro bioassays are essential. These assays provide quantitative data (e.g., LC₅₀ or IC₅₀ values) for SAR analysis.

Acaricidal Activity Assay (e.g., against Tetranychus urticae)

The leaf-dip or vial-leaf dipping bioassay is a common method for evaluating activity against spider mites.

Experimental Protocol: Leaf-Dip Bioassay

-

Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone or DMSO). Create a series of serial dilutions in water, often with a small amount of a wetting agent to ensure even coverage.

-

Leaf Treatment: Dip untreated host plant leaves (e.g., kidney bean or cowpea) into the test solutions for approximately 5 seconds with agitation.[3] Allow the leaves to air dry completely. A control group should be treated with the solvent-water mixture only.

-

Assay Setup: Place the treated leaves, adaxial side up, on a bed of wet cotton in a petri dish. This maintains leaf turgor and prevents mites from escaping.

-

Mite Infestation: Using a fine sable brush, transfer a known number of adult female mites (e.g., 10-20) onto the surface of each treated leaf.

-

Incubation: Maintain the petri dishes at a controlled temperature (e.g., 21-25°C) and humidity for 72 to 96 hours.

-

Mortality Assessment: Assess mortality under a binocular microscope. Mites that are incapable of coordinated movement when prodded with a fine brush are considered dead.

-

Data Analysis: Calculate the percentage mortality for each concentration, correct for control mortality using Abbott's formula, and determine the LC₅₀ value through probit analysis.

Anthelmintic Activity Assay (e.g., against Haemonchus contortus)

The larval motility or development assay is widely used to screen for anthelmintic activity against parasitic nematodes.

Experimental Protocol: Larval Motility Assay

-

Larvae Preparation: Obtain third-stage larvae (L3) of H. contortus from fecal cultures of infected hosts.[8][9] Collect the L3 larvae using a Baermann apparatus and wash them multiple times in sterile water or buffer.[9]

-

Assay Setup: In a 24- or 96-well plate, add approximately 50-100 L3 larvae suspended in a suitable culture medium to each well.[9]

-

Compound Addition: Prepare serial dilutions of the test compound in the culture medium from a stock solution (typically in DMSO, ensuring the final solvent concentration is non-lethal, e.g., <1%).[9] Add the diluted compounds to the respective wells. Include solvent control and negative control (medium only) wells.

-

Incubation: Incubate the plates at a physiological temperature (e.g., 37°C) for 24-72 hours.[9]

-

Motility Assessment: Observe the larvae under an inverted microscope. Count the number of motile and non-motile (paralyzed or dead) larvae in each well. Gentle warming or stimulation may be used to confirm paralysis.[9]

-

Data Analysis: Calculate the percentage of non-motile larvae for each concentration and determine the LC₅₀ or IC₅₀ value using appropriate statistical software.[9]

Conclusion and Future Directions

The introduction of a 5-oxime group to the Milbemycin A3 scaffold is a validated and highly successful strategy for enhancing antiparasitic activity. The straightforward and efficient two-step synthesis provides a robust platform for generating diverse libraries of derivatives for further optimization. The clear structure-activity relationship, centered on the potentiation of invertebrate-specific glutamate-gated chloride channels, confirms the rationale behind this chemical modification.

Future research in this area will likely focus on the synthesis of novel O-substituted oxime derivatives to further probe the SAR and optimize pharmacokinetic properties. The development of derivatives with improved activity against resistant parasite strains is a particularly critical goal. The detailed protocols and foundational principles outlined in this guide provide a solid framework for researchers and drug development professionals to build upon in the ongoing quest for new and more effective antiparasitic agents.

References

-

Tsukamoto, Y., Sato, K., Mio, S., Sugai, S., Yanai, T., Kitano, N., Muramatsu, S., Nakada, Y., & Ide, J. (1991). Synthesis of 5-keto-5-oxime derivatives of milbemycins and their activities against microfilariae. Agricultural and Biological Chemistry, 55(10), 2615-2621. [Link]

-

Li, Y., et al. (2024). Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions. Pharmaceuticals, 17(3), 305. [Link]

-

BioAustralis. (2021). Milbemycin A3 oxime - Product Data Sheet. [Link]

-

RSC - The Royal Society of Chemistry. (n.d.). Manganese(IV) oxide. [Link]

-

Wikipedia. (n.d.). Milbemycin. [Link]

- Google Patents. (n.d.). US9598429B2 - Method for synthesizing Milbemycin oxime.

-

Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. [Link]

-

BioAustralis. (n.d.). Milbemycin oxime - Product Data Sheet. [Link]

-

IRAC. (n.d.). IRAC Susceptibility Test Method No: 004. [Link]

-

Wikipedia. (n.d.). Milbemycin oxime. [Link]

-

Semantic Scholar. (n.d.). Synthesis of 5-keto-5-oxime derivatives of milbemycins and their activities against microfilariae. [Link]

-

Globe Thesis. (2020). Study On Selective Oxidation Of Allyl Alcohol By Manganese Dioxide. [Link]

-

ScienceDirect. (n.d.). Milbemycin Oxime. [Link]

-

INNO PHARMCHEM. (n.d.). The Science Behind Milbemycin Oxime: Mechanism of Action and Parasite Inhibition. [Link]

-

PubChem. (n.d.). Milbemycin A3 oxime. [Link]

-

PubMed. (2003). Milbemycin alpha17 and related compounds synthesized from milbemycin A4: synthetic procedure and acaricidal activities. [Link]

-

ResearchGate. (2021). Design, Synthesis, and Biological Activities of Milbemycin Analogues. [Link]

-

PubMed. (2011). Design, synthesis, and biological activities of milbemycin analogues. [Link]

-

ResearchGate. (2023). Chemical structures of milbemycins A3/A4 and oxim derivatives. [Link]

-

ResearchGate. (2023). Chemical structures of milbemycin A3/A4 and milbemycin family derivatives. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN106565740A - Method for synthesizing milbemycin oxime compound.

-

PubMed Central (PMC). (n.d.). Bioassays for Monitoring Insecticide Resistance. [Link]

-

SciSpace. (2023). Bioassay Techniques in Entomological Research. [Link]

-

PubMed Central (PMC). (2022). Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study. [Link]

-

PubMed. (1993). An in vitro assay utilising parasitic larval Haemonchus contortus to detect resistance to closantel and other anthelmintics. [Link]

Sources

- 1. Synthesis of 5-keto-5-oxime derivatives of milbemycins and their activities against microfilariae. | Semantic Scholar [semanticscholar.org]

- 2. Milbemycin alpha17 and related compounds synthesized from milbemycin A4: synthetic procedure and acaricidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Manganese Dioxide [commonorganicchemistry.com]

- 4. globethesis.com [globethesis.com]

- 5. bioaustralis.com [bioaustralis.com]

- 6. researchgate.net [researchgate.net]

- 7. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. toku-e.com [toku-e.com]

- 11. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sciencemadness.org [sciencemadness.org]

- 13. Manganese(IV) oxide [organic-chemistry.org]

- 14. An in vitro assay utilising parasitic larval Haemonchus contortus to detect resistance to closantel and other anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. irac-online.org [irac-online.org]

In Vitro Antifungal Activity of Milbemycin A3 5-oxime: A Technical Guide for Researchers

Abstract

Milbemycin A3 5-oxime, a semi-synthetic macrocyclic lactone, is a constituent of the widely used veterinary antiparasitic agent, milbemycin oxime.[1][2] While its anthelmintic properties are well-established, emerging evidence highlights a promising, yet less characterized, antifungal potential. This technical guide provides an in-depth framework for researchers and drug development professionals to investigate the in vitro antifungal activity of this compound. We will explore its proposed mechanisms of action, present detailed protocols for susceptibility testing, and offer insights into the interpretation of results. This document is designed to be a practical resource, grounding experimental design in established scientific principles to ensure robust and reproducible findings.

Introduction: Beyond Parasites - The Antifungal Potential of this compound

Milbemycins are a class of potent macrocyclic lactones produced by the fermentation of Streptomyces hygroscopicus.[1] The commercial product, milbemycin oxime, is a mixture of this compound (~20-30%) and Milbemycin A4 5-oxime (~70-80%).[1] Its primary mechanism of action in invertebrates involves the potentiation of glutamate-gated chloride channels, leading to paralysis and death of the parasite.[2][3]

Recent studies, however, have unveiled a compelling secondary activity: milbemycin oxime exhibits antifungal properties.[4][5] This activity is particularly noteworthy in the context of increasing antifungal resistance. The proposed mechanisms for its antifungal action are distinct from its antiparasitic effects and include:

-

Inhibition of ABC Transporters: Milbemycin oxime has been shown to inhibit ATP-binding cassette (ABC) transporters in fungi, such as Cdr1 in Candida species.[4][6] These transporters are often responsible for the efflux of azole antifungals, a common mechanism of drug resistance. By blocking these pumps, milbemycin oxime can potentiate the activity of conventional antifungals like fluconazole, demonstrating a synergistic interaction.[4][5]

-

Induction of Oxidative Stress: At higher concentrations, milbemycin oxime is thought to exert intrinsic antifungal activity, possibly through the formation of reactive oxygen species (ROS), leading to fungal cell death.[4][5]

This dual-action potential—both as a standalone antifungal and as a synergist—makes this compound a compelling candidate for further investigation in antifungal drug discovery.

Physicochemical Properties for Assay Development

A thorough understanding of the physicochemical properties of this compound is critical for designing accurate in vitro assays.

| Property | Value | Source |

| Molecular Formula | C31H43NO7 | [7] |

| Molecular Weight | 541.7 g/mol | [7] |

| Appearance | White solid | [7] |

| Solubility | Poor water solubility. Soluble in DMSO, DMF, ethanol, and methanol. | [7][8] |

The poor water solubility is a key consideration. Stock solutions must be prepared in an organic solvent, typically dimethyl sulfoxide (DMSO), and care must be taken to ensure that the final concentration of the solvent in the assay medium does not affect fungal growth.[9]

Core Experimental Workflow: Antifungal Susceptibility Testing

The cornerstone of evaluating the antifungal activity of any compound is determining its Minimum Inhibitory Concentration (MIC). The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for this purpose.[10][11]

Below is a detailed, step-by-step protocol for determining the MIC of this compound.

Materials and Reagents

-

This compound (purity >95%)

-

Dimethyl sulfoxide (DMSO), sterile

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate

-

MOPS (3-(N-morpholino)propanesulfonic acid) buffer

-

Glucose

-

Sterile, flat-bottom 96-well microtiter plates

-

Fungal isolates (e.g., Candida albicans, Candida auris, Aspergillus fumigatus)

-

Spectrophotometer or microplate reader

-

Sterile PBS, pH 7.4

-

Sabouraud Dextrose Agar/Broth

Step-by-Step Protocol: Broth Microdilution Assay

Step 1: Preparation of Stock Solutions and Media

-

Causality: The poor water solubility of this compound necessitates the use of a non-aqueous solvent for the initial stock solution.[7][8] A high-concentration stock allows for subsequent serial dilutions where the final solvent concentration is minimized to prevent any inhibitory effects on the fungi.

-

Protocol:

-

Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

-

Prepare the test medium: RPMI 1640 buffered to pH 7.0 with MOPS. For most yeasts, this is sufficient.

-

For more fastidious organisms, supplement the medium as required.

-

Step 2: Preparation of Fungal Inoculum

-

Causality: Standardization of the inoculum is crucial for reproducibility. The density and growth phase of the fungal cells can significantly impact their susceptibility to antifungal agents.[9]

-

Protocol:

-

Subculture the fungal isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Harvest several colonies and suspend them in sterile PBS.

-

Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts). This can be done using a spectrophotometer at 530 nm.

-

Dilute this suspension in the test medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeasts).

-

Step 3: Preparation of the Microtiter Plate

-

Causality: A serial two-fold dilution series is created to determine the MIC over a broad range of concentrations. This allows for precise identification of the concentration at which fungal growth is inhibited.

-

Protocol:

-

Add 100 µL of the test medium to all wells of a 96-well plate.

-

Add an additional 100 µL of the medium containing a diluted concentration of the this compound stock solution to the first column of wells. The dilution should be calculated to achieve the highest desired final concentration after the addition of the inoculum.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard the final 100 µL from the 10th column.

-

Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no drug, no inoculum).

-

Step 4: Inoculation and Incubation

-

Causality: The addition of the standardized fungal inoculum to the prepared plate initiates the susceptibility test. Incubation conditions are optimized for the growth of the specific fungal species being tested.

-

Protocol:

-

Add 100 µL of the final diluted fungal inoculum to wells in columns 1 through 11.

-

Add 100 µL of sterile test medium to column 12.

-

The final volume in each well will be 200 µL.

-

Incubate the plate at 35°C for 24-48 hours. The exact incubation time will depend on the growth rate of the fungus and should be consistent across experiments.[12]

-

Step 5: Determination of MIC

-

Causality: The MIC is the lowest concentration of the drug that prevents visible growth. This is a critical endpoint for quantifying the compound's potency.

-

Protocol:

-

The MIC is determined by visual inspection or by using a microplate reader to measure optical density (OD) at a wavelength of 490 nm or 600 nm.

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction in OD) compared to the drug-free growth control.

-

Visualization of the Experimental Workflow

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Data Presentation and Interpretation

The results of MIC testing are typically presented in a tabular format, allowing for easy comparison of the activity of this compound against a panel of fungal species.

Table 1: Hypothetical MIC Data for this compound

| Fungal Species | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Candida albicans | ATCC 90028 | 8 | 16 | 4 - 16 |

| Candida auris | B11220 | 16 | 32 | 8 - >64 |

| Candida glabrata | ATCC 90030 | 4 | 8 | 2 - 16 |

| Cryptococcus neoformans | H99 | 32 | 64 | 16 - 64 |

| Aspergillus fumigatus | ATCC 204305 | >64 | >64 | >64 |

Note: This data is illustrative and intended to serve as an example of how results would be presented. Actual values must be determined experimentally.

Interpretation:

-

MIC50 and MIC90: These values represent the MIC required to inhibit 50% and 90% of the tested isolates of a particular species, respectively. They provide a population-level view of the compound's efficacy.

-

MIC Range: This indicates the lowest and highest MIC values observed for the tested isolates, highlighting the variability in susceptibility within a species.

-

CLSI Breakpoints: Currently, there are no established CLSI clinical breakpoints for this compound.[10] Therefore, interpretation of MIC values as "susceptible," "intermediate," or "resistant" is not yet possible. The primary goal of these initial studies is to establish the intrinsic activity of the compound.

Investigating the Mechanism of Action

Beyond determining the MIC, understanding how this compound exerts its antifungal effect is crucial. Based on existing literature for the broader milbemycin oxime mixture, two primary avenues of investigation are warranted.[4][6]

Synergy Testing with Azoles (Chequerboard Assay)

This assay can quantify the potentiation of other antifungals.

-

Rationale: If this compound inhibits efflux pumps, it should lower the MIC of drugs that are substrates for these pumps, such as fluconazole.[4]

-

Methodology: A two-dimensional chequerboard titration is performed where serial dilutions of this compound are tested in combination with serial dilutions of an azole antifungal. The Fractional Inhibitory Concentration Index (FICI) is then calculated to determine if the interaction is synergistic (FICI ≤ 0.5), additive (0.5 < FICI ≤ 4.0), or antagonistic (FICI > 4.0).

Efflux Pump Inhibition Assay

This provides direct evidence of efflux pump blockade.

-

Rationale: Using a fluorescent substrate of ABC transporters, such as rhodamine 6G, allows for the direct measurement of efflux activity.[4] Inhibition of efflux will result in increased intracellular accumulation of the fluorescent dye.

-

Methodology: Fungal cells are loaded with rhodamine 6G and then exposed to glucose to energize the efflux pumps. The fluorescence of the supernatant is measured over time in the presence and absence of this compound. A reduction in the rate of fluorescence increase in the supernatant indicates efflux pump inhibition.

Proposed Signaling Pathway and Experimental Logic

The following diagram illustrates the proposed mechanism of synergistic action and the logic behind the key mechanistic experiments.

Caption: Proposed Synergistic Mechanism of this compound with Azoles.

Conclusion and Future Directions

This compound represents an intriguing compound with demonstrated potential as an antifungal agent, both intrinsically and as a synergistic partner to established drugs. The protocols and frameworks provided in this guide offer a robust starting point for researchers to systematically evaluate its in vitro activity. Future research should focus on expanding the panel of tested fungal species, including clinically relevant resistant isolates, and further elucidating the precise molecular interactions underlying its mechanism of action. Such studies will be pivotal in determining the potential for this compound to be developed as a novel therapeutic for infectious diseases.

References

-

Aubry, L., Brandalise, D., Louvet, M., Coste, A. T., & Li, J. (2025, April 12). Impact of milbemycin oxime on fluconazole resistance in Candida auris. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of milbemycins A3/A4 (left) and oxim derivatives (right). Retrieved from [Link]

-

Grokipedia. (n.d.). Milbemycin oxime. Retrieved from [Link]

-

Bioaustralis Fine Chemicals. (n.d.). Milbemycin A3 oxime. Retrieved from [Link]

-

Lee, H. H., & Terada, M. (1992). In vitro effects of milbemycin oxime: mechanism of action against Angiostrongylus cantonensis and Dirofilaria immitis. Parasitology research, 78(4), 349–353. Retrieved from [Link]

-

de-Souza-Silva, C. M., Guilhelmelli, F., Zamith-Miranda, D., de Oliveira, M. A., Nosanchuk, J. D., Silva-Pereira, I., & Albuquerque, P. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of visualized experiments : JoVE, (132), 57127. Retrieved from [Link]

- Google Patents. (n.d.). US9598429B2 - Method for synthesizing Milbemycin oxime.

-

JoVE. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical laboratory. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, February 22). Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, December 12). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2024, April 24). Antifungal Susceptibility Testing for C. auris. Retrieved from [Link]

-

American Society for Microbiology. (2015, September 16). Comparing Etest and Broth Microdilution for Antifungal Susceptibility Testing of the Most-Relevant Pathogenic Molds. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Impact of milbemycin oxime on fluconazole resistance in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. toku-e.com [toku-e.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Milbemycin A3 5-oxime for Research Applications

Introduction

Milbemycin A3 5-oxime is a semi-synthetic macrocyclic lactone that constitutes the minor component of the broad-spectrum antiparasitic agent, milbemycin oxime.[1][2] Derived from the fermentation of Streptomyces hygroscopicus, this compound and its A4 analogue are pivotal in veterinary medicine for the control of a wide range of endo- and ectoparasites.[3][4] The efficacy of this compound is intrinsically linked to its physicochemical properties, which govern its solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of these properties, offering researchers, scientists, and drug development professionals the foundational knowledge required for its effective application in research and development.

This document delves into the core physicochemical characteristics of this compound, presenting detailed experimental protocols for its analysis and characterization. The methodologies described herein are grounded in established scientific principles, ensuring both technical accuracy and practical utility.

Chemical Identity and Core Properties

This compound is structurally characterized by a complex 16-membered macrocyclic lactone ring, with an oxime functional group at the C5 position.[5] This structural modification is introduced via a two-step synthesis from its natural precursor, Milbemycin A3.[4][6]

Structural and Molecular Information

| Property | Value | Source(s) |

| Chemical Name | (1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | [5] |

| CAS Number | 114177-14-9 | [1][7] |

| Molecular Formula | C₃₁H₄₃NO₇ | [1][8] |

| Molecular Weight | 541.7 g/mol | [1][8] |

| Appearance | White to light yellow solid/powder | [1][8] |

Solubility Profile: A Critical Parameter for Formulation and Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its therapeutic efficacy. This compound exhibits poor aqueous solubility, a characteristic that necessitates careful consideration during the development of analytical methods and pharmaceutical formulations.[1][7]

Qualitative and Quantitative Solubility Data

| Solvent | Solubility | Source(s) |

| Water | Poor/Insoluble (< 0.1 mg/mL) | [7][9] |

| Ethanol | Soluble (approx. 20 mg/mL for milbemycin oxime) | [8][10] |

| Methanol | Soluble | [7][8] |

| Dimethylformamide (DMF) | Soluble (approx. 15 mg/mL for milbemycin oxime) | [7][10] |

| Dimethyl Sulfoxide (DMSO) | Soluble (≥ 100 mg/mL) | [9][10] |

| Ethyl Acetate | Very Soluble | [8] |

Rationale for Solvent Selection in Experimental Workflows: The high solubility of this compound in organic solvents like methanol, ethanol, acetonitrile, and DMSO makes them ideal for preparing stock solutions for analytical standards and for extraction from biological matrices. For aqueous-based assays, a common practice is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like ethanol or DMSO before diluting it with the aqueous buffer.[10] However, it is crucial to note that aqueous solutions of milbemycin oxime are not recommended for storage for more than one day due to potential degradation.[10][11]

Stability Profile: Ensuring Compound Integrity

Understanding the stability of this compound under various stress conditions is paramount for accurate analytical measurements, formulation development, and defining appropriate storage conditions.

Summary of Stability Under Stress Conditions

| Stress Condition | Stability | Key Observations | Source(s) |

| Acidic (e.g., 0.1 N HCl) | Susceptible to degradation | Significant degradation occurs. | [11][12] |

| Basic (e.g., 0.1 N NaOH) | Susceptible to degradation | Significant degradation occurs. | [11][12] |

| Oxidative (e.g., H₂O₂) | Susceptible to degradation | Some degradation is observed. | [11] |

| Thermal (Heat) | Relatively stable | Generally stable under typical experimental conditions. | [11] |

| Photolytic (Light) | Relatively stable | Generally stable under typical experimental conditions. | [11] |

Causality Behind Degradation: The ester and lactone functionalities within the macrocyclic structure of this compound are susceptible to hydrolysis under both acidic and basic conditions. The presence of the oxime group and other sensitive functionalities may also contribute to its degradation under oxidative stress.

Recommended Storage Conditions

For long-term storage, solid this compound should be kept at -20°C, where it is reported to be stable for at least four years.[10][13] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year.[13] It is advisable to prepare fresh aqueous solutions for immediate use.[10][11]

Analytical Characterization: Methodologies and Protocols

Accurate and precise analytical methods are essential for the quantification and characterization of this compound. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most widely employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of this compound, enabling its separation from related compounds and degradation products. Both isocratic and gradient elution methods have been successfully developed.

-

Diagram of a General HPLC Workflow

Caption: Generalized workflow for the HPLC analysis of this compound.

-

Representative HPLC Methodologies

| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) | Source(s) |

| Column | Supelco Ascentis Express C18 (100 mm x 3.0 mm, 2.7 µm) | HALO® C18 (100 mm x 4.6 mm, 2.7 µm) | [3][14] |

| Mobile Phase | 30% 0.05% Phosphoric acid in water : 70% (Methanol:Acetonitrile, 6:4 v/v) | A: Water:Acetonitrile:Perchloric acid (70:30:0.06, v/v/v) B: Isopropanol:Methanol:1,4-Dioxane:Perchloric acid (50:45:5:0.06, v/v/v/v) | [3][14] |

| Flow Rate | 0.5 mL/min | 0.5 mL/min | [3][14] |

| Column Temperature | 50°C | 50°C | [3][14] |

| Detection Wavelength | 244 nm | 240 nm | [3][14] |

Justification for Method Selection: An isocratic method is often sufficient for simple quantification where baseline separation is readily achieved. A gradient method is superior for complex samples, such as those from forced degradation studies or biological matrices, as it provides better resolution of the analyte from impurities and degradation products.[14] The use of a C18 column is standard for the reversed-phase separation of non-polar compounds like this compound. Elevated column temperatures (e.g., 50°C) can improve peak shape and reduce analysis time by lowering mobile phase viscosity.[15]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, particularly in complex biological matrices like plasma, LC-MS/MS is the method of choice.[16]

-

Protocol for Quantification in Plasma

-

Sample Preparation (Protein Precipitation):

-

Pipette 200 µL of plasma into a microcentrifuge tube.[16]

-

Add 800 µL of acetonitrile containing a suitable internal standard (e.g., moxidectin).[16]

-

Vortex the mixture for 1 minute to precipitate proteins.[16]

-

Centrifuge at 3500 rpm for 10 minutes at 4°C.[16]

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 50°C.[16]

-

Reconstitute the residue in 200 µL of the mobile phase.[16]

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Utilize a C18 column with a gradient elution of mobile phases such as 0.1% formic acid in water and acetonitrile.[17]

-

Mass Spectrometry: Perform analysis in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[16] The specific precursor-to-product ion transitions for this compound and the internal standard should be optimized for the instrument used.

-

-

Diagram of the LC-MS/MS Bioanalytical Workflow

Caption: Workflow for the extraction and LC-MS/MS analysis of this compound from plasma.

Synthesis of this compound

The semi-synthetic nature of this compound involves a two-step chemical modification of its natural precursor, Milbemycin A3.[4][6]

-

Oxidation of Milbemycin A3: The C5-hydroxyl group of Milbemycin A3 is selectively oxidized to a ketone using an oxidizing agent such as manganese dioxide (MnO₂) or a hypochlorite/TEMPO system.[6][18] This reaction is typically carried out in a suitable organic solvent like dichloromethane at a controlled low temperature.[5][18]

-

Oximation of 5-keto-Milbemycin A3: The resulting ketone intermediate is then reacted with hydroxylamine hydrochloride in a solvent system, often a mixture of methanol and pyridine or 1,4-dioxane, to form the 5-oxime derivative.[5][18] The reaction is generally stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).[18]

-

Diagram of the Synthetic Pathway

Caption: Two-step synthesis of this compound from Milbemycin A3.

Conclusion

This technical guide has provided a detailed examination of the critical physicochemical properties of this compound, including its chemical identity, solubility, stability, and analytical characterization. The provided protocols and methodologies offer a robust framework for researchers and drug development professionals working with this potent antiparasitic agent. A thorough understanding and application of this knowledge are essential for ensuring the quality, efficacy, and safety of this compound in both research and commercial applications.

References

-

Bioaustralis Fine Chemicals. Milbemycin A3 oxime. [Link]

-

Li, Y., et al. (2025). Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions. Pharmaceuticals. [Link]

-

Bioaustralis. (2021, May 20). Milbemycin A3 oxime. [Link]

-

Reddy, G. S., et al. (2017). Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. Journal of Analytical Methods in Chemistry. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 20056431, Milbemycin, oxime. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 51596-10-2, (6R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-25-methylmilbemycin B. [Link]

-

Wang, Y., et al. (2023). Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats. Frontiers in Veterinary Science. [Link]

-

ResearchGate. (2025). Structural Elucidation of Major Degradation Products of Milbemycin Oxime Drug Substance using LC-MS and NMR. [Link]

-

Ministry of Health, Labour and Welfare, Japan. Analytical Method for Milbemectin and Lepimectin (Agricultural Products). [Link]

-

Bertin Bioreagent. Milbemycin A3 oxime. [Link]

Sources

- 1. bioaustralis.com [bioaustralis.com]

- 2. toku-e.com [toku-e.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bioaustralis.com [bioaustralis.com]

- 8. toku-e.com [toku-e.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Milbemycin A3 5-Oxime: A Comprehensive Technical Guide

This guide provides an in-depth examination of Milbemycin A3 5-oxime, a potent semi-synthetic macrocyclic lactone. Tailored for researchers, scientists, and drug development professionals, this document delineates its chemical identity, synthesis, mechanism of action, and applications, grounding all information in authoritative scientific literature.

Core Identity and Physicochemical Properties